1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Substitution Reactions: The methoxymethyl group is introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Ether Formation: The phenoxypropanol moiety is attached through etherification reactions, often using phenol derivatives and epoxides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Mechanism of Action
The mechanism of action of 1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it can interact with cellular receptors to trigger or inhibit signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methyl)phenoxy]propan-2-ol
- 1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(ethyl)phenoxy]propan-2-ol
- 1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(propyl)phenoxy]propan-2-ol
Uniqueness
1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxymethyl and methylethyl groups provide distinct steric and electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[2-(methoxymethyl)benzimidazol-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15(2)16-8-10-18(11-9-16)26-13-17(24)12-23-20-7-5-4-6-19(20)22-21(23)14-25-3/h4-11,15,17,24H,12-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUWBMNGAKAQGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2COC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.